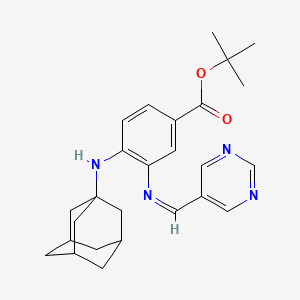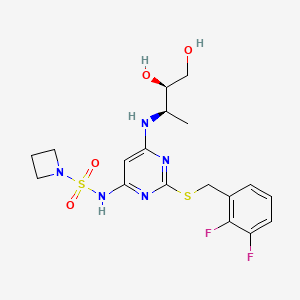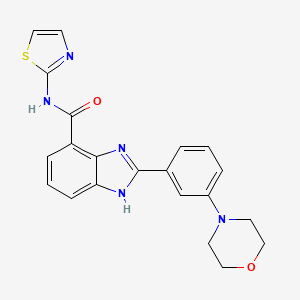
Sulfo-Cyanine5.5 maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-Cyanine5.5 maleimide is a water-soluble, far-red emitting dye that is highly hydrophilic due to the presence of sulfo groups. This compound is a thiol-reactive maleimide derivative of sulfo-Cyanine5.5, making it ideal for labeling sensitive proteins, nanoparticles, and highly hydrophilic biopolymers . It is spectrally similar to other near-infrared dyes such as Alexa Fluor 680, DyLight 680, and IRDye 680 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfo-Cyanine5.5 maleimide typically involves the reaction of sulfo-Cyanine5.5 with maleimide. The maleimide group is highly selective towards thiols, reacting efficiently to form stable thioether bonds . The reaction conditions generally include:
Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for compounds with low aqueous solubility.
Buffer: Degassed buffer solutions such as phosphate-buffered saline (PBS), Tris, or HEPES at pH 7-7.5.
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.
Temperature: Room temperature or 4°C overnight.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to mix sulfo-Cyanine5.5 and maleimide under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
Sulfo-Cyanine5.5 maleimide primarily undergoes:
Substitution Reactions: Reacts with thiol groups to form stable thioether bonds.
Addition Reactions: Maleimide group adds to thiol groups in proteins and peptides.
Common Reagents and Conditions
Reagents: Thiol-containing compounds, TCEP, DMSO, DMF.
Conditions: pH 6.5-7.5, room temperature or 4°C overnight .Major Products
The major product formed is a thioether bond between this compound and the thiol group of the target molecule .
Aplicaciones Científicas De Investigación
Sulfo-Cyanine5.5 maleimide is widely used in various scientific research fields:
Chemistry: Used for labeling thiol-containing molecules for fluorescence detection.
Biology: Employed in protein and peptide labeling for imaging and tracking.
Medicine: Utilized in diagnostic imaging and therapeutic monitoring.
Industry: Applied in the development of fluorescent probes and sensors.
Mecanismo De Acción
Sulfo-Cyanine5.5 maleimide exerts its effects through the formation of stable thioether bonds with thiol groups. The maleimide group specifically reacts with reduced thiols at pH 6.5-7.5, forming a covalent bond that is stable under physiological conditions . This reaction is highly selective and efficient, making it ideal for labeling sensitive biomolecules .
Comparación Con Compuestos Similares
Sulfo-Cyanine5.5 maleimide is unique due to its high water solubility and far-red emission. Similar compounds include:
Alexa Fluor 680: Similar spectral properties but different chemical structure.
DyLight 680: Another near-infrared dye with comparable applications.
IRDye 680: Used for similar labeling purposes but with distinct chemical properties.
This compound stands out for its excellent water solubility and minimal autofluorescence, making it highly suitable for biological applications .
Propiedades
Número CAS |
2183440-58-4 |
|---|---|
Nombre IUPAC |
N/A |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


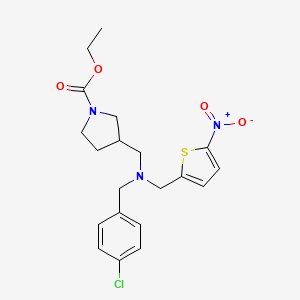
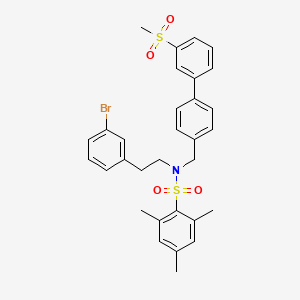
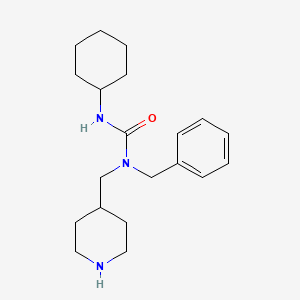
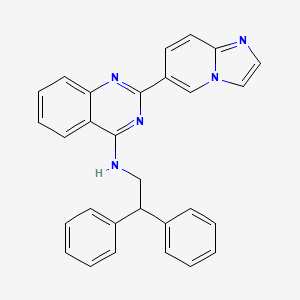
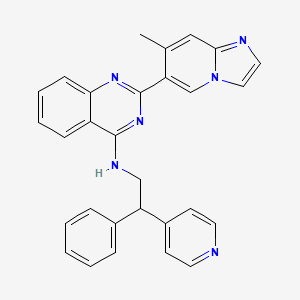
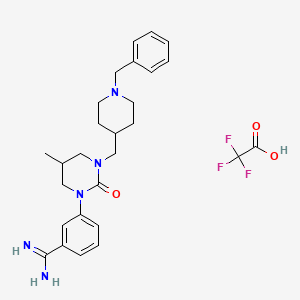
![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)
